Erbium trinitrate

sol-gel synthesis thin-film deposition aqueous doping

Erbium trinitrate (Er(NO₃)₃, CAS 10168-80-6) is a pink crystalline, water-soluble (240.8 g/100 mL at 25°C) Er³⁺ precursor that eliminates the processing barriers of insoluble Er₂O₃ and corrosive ErCl₃. • Clean nitrate-to-NOₓ thermal decomposition yields residue-free Er₂O₃ dopant centers for EDFA fiber amplifiers and thin-film waveguides. • Water-tolerant Lewis acid catalysis active under microwave or ultrasound irradiation in aqueous and mixed-solvent systems. • Homogeneous sol-gel doping of SiO₂-TiO₂, Al₂O₃, and YAB matrices at ambient conditions without chloride contamination.

Molecular Formula ErN3O9
Molecular Weight 353.27 g/mol
CAS No. 10168-80-6
Cat. No. B162374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium trinitrate
CAS10168-80-6
Molecular FormulaErN3O9
Molecular Weight353.27 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Er+3]
InChIInChI=1S/Er.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyYBYGDBANBWOYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Trinitrate Product Overview and Procurement Baseline


Erbium trinitrate (Er(NO₃)₃, CAS 10168-80-6) is a highly water-soluble pink crystalline inorganic salt that serves as a critical Er³⁺ ion source for optical fiber doping, luminescent materials, and catalysis [1]. The compound exists in multiple hydration states—typically pentahydrate (CAS 10031-51-3) or hexahydrate (CAS 13476-05-6)—with the anhydrous form maintaining a molecular weight of 353.27 g/mol [2]. Its fundamental technical value derives from providing a readily processable ionic precursor that enables precise erbium incorporation into host matrices at relatively low thermal budgets compared to oxide-based alternatives, a distinction that directly informs procurement decisions in thin-film deposition and optical materials manufacturing .

Why Erbium Trinitrate Substitution Fails


Although erbium oxide (Er₂O₃) and erbium chloride (ErCl₃) are alternative Er³⁺ sources, substitution with erbium trinitrate is technically constrained by three non-interchangeable factors: (1) Er₂O₃ is highly insoluble in water, necessitating aggressive acid digestion or high-temperature fusion for solubilization, whereas erbium nitrate is readily water-soluble and compatible with aqueous sol-gel and wet-chemistry processing at ambient conditions [1]; (2) ErCl₃ introduces chloride counterions that can corrode deposition equipment, degrade thin-film electrical properties, and promote unwanted crystallization pathways in optical hosts, whereas nitrate ligands thermally decompose cleanly to gaseous NOₓ, leaving minimal residue ; and (3) the nitrate ligand's coordination chemistry—specifically its water exchange kinetics and Lewis acidity—directly influences doping uniformity in sol-gel matrices and catalytic activity in aqueous organic transformations, parameters that are not replicable with oxide or halide precursors [2].

Erbium Trinitrate vs. Other Erbium Sources


Solubility Advantage Over Erbium Oxide

Erbium trinitrate exhibits a water solubility of 240.8 g/100 mL at 25°C, whereas erbium oxide (Er₂O₃) is completely insoluble in water and requires strong mineral acids or high-temperature fusion for dissolution [1]. This solubility differential of approximately >240 g/100 mL versus essentially zero enables ambient-temperature aqueous processing routes that are inaccessible with oxide precursors.

sol-gel synthesis thin-film deposition aqueous doping erbium nitrate solubility

Water-Tolerant Lewis Acid Catalysis

Erbium trinitrate, as an erbium(III) salt, exhibits Lewis acid catalytic activity that remains functional under aqueous and wet reaction conditions, a property not shared by many traditional Lewis acids (e.g., AlCl₃, TiCl₄) which undergo rapid hydrolysis and deactivation in water [1]. While erbium oxide can serve as a catalyst support, it does not function as a homogeneous Lewis acid in solution-phase reactions due to its insolubility.

green catalysis Lewis acid erbium nitrate aqueous organic synthesis lanthanide catalysis

Clean Thermal Decomposition Profile

Upon thermal treatment, erbium trinitrate pentahydrate loses four molecules of crystal water at 130°C and undergoes high-temperature decomposition to erbium oxide (Er₂O₃) with gaseous NOₓ byproducts that volatilize and exit the system [1]. In contrast, erbium chloride (ErCl₃) decomposition releases corrosive HCl gas and may leave chloride residues in the final material, which can degrade optical and electronic properties .

thin-film deposition dopant precursor thermal decomposition erbium nitrate

TiO₂ Photocatalytic Doping Enhancement

In a solvothermal synthesis study, TiO₂ doped with erbium (using erbium trinitrate as the Er³⁺ source) at 1 mM concentration exhibited superior photocatalytic activity compared to pure undoped TiO₂ . While this study does not provide head-to-head comparison with other erbium precursors, it establishes the functional efficacy of the nitrate precursor in producing catalytically active Er-doped materials.

photocatalysis erbium doping TiO₂ visible-light catalyst mesoporous spheres

Microwave and Ultrasound Compatibility

Erbium salts, including erbium trinitrate, demonstrate catalytic activity under alternative heating sources such as microwave irradiation and ultrasound, enabling reduced reaction times and energy consumption compared to conventional thermal heating [1]. This property is not characteristic of erbium oxide, which requires high-temperature processing for activation.

microwave synthesis ultrasound-assisted erbium nitrate green chemistry alternative heating

Water Exchange Kinetics and Catalytic Selectivity

The water exchange rate constant for the Er³⁺ aqua ion (the hydrated form present when erbium nitrate is dissolved in water) is a fundamental parameter governing its Lewis acid catalytic activity. Among lanthanide(III) ions, water exchange rates vary by orders of magnitude across the series, influencing substrate coordination and turnover frequency in aqueous catalysis [1]. Erbium's position in the heavy lanthanide series confers distinct kinetic behavior compared to lighter lanthanides such as cerium or neodymium.

water exchange kinetics Lewis acidity lanthanide coordination erbium nitrate

Erbium Trinitrate Application Scenarios


Sol-Gel Deposition of Er-Doped Thin Films

For researchers fabricating Er-doped SiO₂-TiO₂, Al₂O₃, or YAB thin films via sol-gel spin-coating or dip-coating, erbium trinitrate is the precursor of choice due to its water solubility of 240.8 g/100 mL at 25°C, enabling homogeneous mixing with alkoxide precursors without phase separation . The nitrate ligand thermally decomposes to gaseous NOₓ during post-deposition annealing, leaving clean Er₂O₃ dopant centers without chloride or sulfate residues that would otherwise compromise optical gain and introduce non-radiative decay pathways .

Aqueous Green Catalysis for Organic Synthesis

In synthetic organic chemistry workflows requiring Lewis acid catalysis under environmentally benign conditions, erbium trinitrate functions as a water-tolerant Lewis acid that remains active in wet media and under microwave or ultrasound irradiation . This property distinguishes it from traditional Lewis acids such as AlCl₃ or TiCl₄, which are moisture-sensitive and require strictly anhydrous conditions. The compound is suitable for reactions where erbium salts are known to catalyze rearrangements, cyclizations, and condensation reactions in aqueous or mixed-solvent systems.

Visible-Light Photocatalyst Doping for Wastewater

For environmental catalysis researchers developing Er-doped TiO₂ photocatalysts, erbium trinitrate provides a validated doping source that enhances visible-light activity relative to undoped TiO₂, with optimal performance observed at 1 mM Er doping concentration in mesoporous TiO₂ sphere architectures . The aqueous solubility of the nitrate precursor facilitates uniform erbium distribution during solvothermal synthesis, as confirmed by elemental mapping in published studies.

High-Purity Erbium Oxide for Optical Fiber Preforms

For manufacturers producing high-purity Er₂O₃ as the active dopant in erbium-doped fiber amplifiers (EDFAs), erbium trinitrate serves as a critical intermediate precursor. Controlled thermal decomposition of purified erbium nitrate yields Er₂O₃ with trace rare-earth impurity profiles that can be specified to ppm levels, directly impacting the gain flatness and noise figure of the final EDFA device . The nitrate route offers purification advantages over direct oxide sourcing, as solution-phase purification (recrystallization, solvent extraction) can be applied prior to thermal conversion.

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